4-(2,4-Dichloroanilino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,4-dichloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCGBSAZWOCXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357072 | |
| Record name | N-(2,4-Dichloro-phenyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-66-6 | |
| Record name | N-(2,4-Dichloro-phenyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-DICHLOROSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 2,4 Dichloroanilino 4 Oxobutanoic Acid and Its Structural Analogues
Overview of Established Synthetic Pathways for the Core Chemical Scaffold
The principal and most direct method for the synthesis of 4-(2,4-dichloroanilino)-4-oxobutanoic acid involves the reaction of 2,4-dichloroaniline (B164938) with succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline (B41778) attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride ring and the formation of the corresponding N-aryl succinamic acid.
A closely related and well-documented synthesis is that of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, which is prepared from 2,4-dichloroaniline and glutaric anhydride. The conditions for this synthesis are illustrative of the general approach. Typically, the reaction is carried out by dissolving 2,4-dichloroaniline and the cyclic anhydride in a suitable organic solvent, such as toluene (B28343). The reaction mixture is then stirred, often at room temperature, until a precipitate of the product forms. The solid product can then be isolated by filtration, washed to remove any unreacted starting materials, and dried.
The general reaction scheme for the synthesis of the core scaffold is as follows:
This straightforward, one-step synthesis is highly efficient and is the most commonly employed method for accessing this class of compounds in a laboratory setting. The reaction typically proceeds with high yield and purity, requiring minimal work-up.
Exploration of Novel Reaction Strategies for Analogues and Derivatives
While the direct amidation of succinic anhydride is a robust method, researchers have explored alternative strategies for the synthesis of analogues and derivatives of 4-(2,4-dichloroanilino)-4-oxobutanoic acid. These novel approaches often focus on improving reaction efficiency, enabling diversification of the molecular structure, or adapting the synthesis for different applications such as solid-phase synthesis.
One area of innovation is the development of solid-phase synthesis methods for N-aryl succinimides, which are cyclized derivatives of N-aryl succinamic acids. This approach involves the use of a silica-bound benzoyl chloride as a dehydrating agent to facilitate the cyclization of the N-arylsuccinamic acid intermediate to the corresponding succinimide (B58015). The key advantage of this method is the potential for easier purification and the recyclability of the solid-supported reagent.
Another novel strategy involves the synthesis of hydroxamic acids from N-substituted succinimides. This two-step approach begins with the synthesis of the N-substituted succinimide from an aromatic amine and succinic anhydride, which can then undergo ring-opening with hydroxylamine (B1172632) to yield the corresponding hydroxamic acid derivative. This method expands the range of accessible derivatives from the core scaffold.
Furthermore, the synthesis of various structural analogues has been reported, demonstrating the versatility of the core synthetic reaction. For instance, the reaction of itaconic anhydride with 4-iodoaniline (B139537) produces 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid, an analogue with a methylene (B1212753) group on the butanoic acid chain. This highlights how the choice of anhydride can be varied to introduce different functionalities.
Investigation of Reaction Mechanisms and Catalytic Systems in Synthesis
The reaction between an aniline and a cyclic anhydride, such as succinic anhydride, proceeds through a well-understood nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, and a proton transfer from the nitrogen to the newly formed carboxylate results in the final amic acid product. The reaction is generally considered to be uncatalyzed, particularly when using reactive anhydrides.
However, the rate of reaction can be influenced by the electronic properties of the aniline. Electron-donating groups on the aniline ring increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups, such as the two chlorine atoms in 2,4-dichloroaniline, decrease the nucleophilicity and may slow down the reaction compared to unsubstituted aniline.
While the direct reaction is often efficient, catalytic systems can be employed to enhance reaction rates or to enable the use of less reactive starting materials. For the related synthesis of α-amino nitriles, succinic acid itself has been shown to act as an effective organocatalyst. In this context, the acidic proton of succinic acid can activate a carbonyl group, facilitating nucleophilic attack. While not directly applied to the synthesis of the title compound, this demonstrates the potential for acidic or basic catalysis in related transformations. The use of Lewis acids has also been explored in similar acylation reactions. For example, the reaction of biphenyl (B1667301) with succinic anhydride to form 4-(4-biphenylyl)-4-oxo-butanoic acid is carried out in the presence of anhydrous aluminum chloride.
Optimization Parameters for Reaction Yields and Selectivity in Laboratory Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of 4-(2,4-dichloroanilino)-4-oxobutanoic acid. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent Selection: The choice of solvent can significantly impact the reaction rate and the ease of product isolation. Aprotic solvents such as toluene, benzene, or acetonitrile (B52724) are commonly used. The ideal solvent should dissolve the reactants sufficiently to allow the reaction to proceed but should also facilitate the precipitation of the product upon formation, simplifying the work-up.
Reaction Temperature: The reaction is often conducted at room temperature. However, gentle heating may be employed to increase the rate of reaction, especially with less reactive anilines. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) can help in determining the optimal reaction time and temperature.
Stoichiometry and Concentration: The reaction is typically run with a 1:1 molar ratio of the aniline and the anhydride. Using a slight excess of one reactant is generally not necessary given the high efficiency of the reaction. The concentration of the reactants can also be a factor; more concentrated solutions may lead to faster reaction rates and quicker precipitation of the product.
Catalyst and Additive Screening: In cases where the reaction is sluggish, the addition of a catalyst can be considered. Screening of different catalysts, such as Lewis acids or Brønsted acids, could be performed to identify a system that enhances the reaction rate without promoting side reactions. For example, studies on similar reactions have investigated the effect of catalysts like iodine, piperidine, and p-toluenesulfonic acid.
Below is an interactive data table summarizing the optimization parameters for the synthesis of N-aryl succinamic acids based on related literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale and Findings |
| Solvent | Toluene | Benzene | Acetonitrile | Aprotic solvents are preferred to avoid side reactions. Product often precipitates from these solvents, simplifying isolation. Acetonitrile has been noted as a "greener" solvent option. |
| Temperature | Room Temperature | Reflux | 80 °C | The reaction often proceeds readily at room temperature. Heating can be used to accelerate the reaction, with reflux being an effective temperature in some cases. |
| Catalyst | None | Molecular Iodine | p-TSA | The reaction is often efficient without a catalyst. However, catalysts like molecular iodine have been shown to be effective in related syntheses. |
| Reactant Ratio | 1:1 | 1:1.1 | 1.1:1 | A 1:1 stoichiometric ratio is generally sufficient and optimal for high conversion and yield. |
By systematically adjusting these parameters, the synthesis of 4-(2,4-dichloroanilino)-4-oxobutanoic acid can be optimized to achieve high yields of the desired product with excellent purity.
Chemical Reactivity and Mechanistic Investigations of 4 2,4 Dichloroanilino 4 Oxobutanoic Acid
Analysis of Functional Group Transformations and Derivatization Reactions
The presence of both a carboxylic acid and an amide group makes 4-(2,4-dichloroanilino)-4-oxobutanoic acid a versatile substrate for various derivatization reactions. These transformations are crucial for synthesizing new chemical entities and for analytical purposes.
The formation of the core structure itself is a primary example of functional group transformation. It is synthesized through the acylation of an amine, 2,4-dichloroaniline (B164938), with succinic anhydride (B1165640). This reaction involves a nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the amide and carboxylic acid functionalities.
Once formed, the terminal carboxylic acid group can undergo typical reactions such as esterification with alcohols under acidic conditions or conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The amide linkage, while generally stable, can be subjected to further reactions. For instance, N-substituted succinimides can react with hydroxylamine (B1172632) to yield N-hydroxybutanamide derivatives, a reaction that proceeds via the opening of the imide ring. mdpi.com This suggests that the open-chain amide structure of 4-(2,4-dichloroanilino)-4-oxobutanoic acid could be a precursor to related hydroxamic acids.
Another significant transformation is intramolecular cyclization. Under dehydration conditions, the carboxylic acid can react with the secondary amide to form the corresponding N-(2,4-dichlorophenyl)succinimide. This cyclization is a key reaction pathway for related succinamic acid derivatives.
| Functional Group | Reaction Type | Reagent/Condition | Product Type |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl Ester Derivative |
| Carboxylic Acid | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Butanoyl Chloride Derivative |
| Amide & Carboxylic Acid | Intramolecular Cyclization | Dehydrating Agent (e.g., Acetic Anhydride) | N-(2,4-dichlorophenyl)succinimide |
| Amide | Hydrolysis | Acid or Base Catalysis | Succinic Acid and 2,4-Dichloroaniline |
Kinetics and Mechanistic Pathways of Chemical Reactions
The kinetics and mechanisms of reactions involving 4-(2,4-dichloroanilino)-4-oxobutanoic acid are centered on the reactivity of the amide bond and the potential for intramolecular interactions.
Intramolecular Cyclization: The formation of N-(2,4-dichlorophenyl)succinimide from 4-(2,4-dichloroanilino)-4-oxobutanoic acid is another mechanistically significant reaction. The mechanism for such cyclizations involves the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the carboxylic acid side chain, forming a cyclic tetrahedral intermediate. rsc.org This process is typically facilitated by dehydrating agents. At acidic pH, the cyclization step itself is often rate-determining. rsc.org
| Reaction | Proposed Mechanism | Key Features |
|---|---|---|
| Acid-Catalyzed Amide Hydrolysis | A-2 (Bimolecular) | Initial protonation of the amide carbonyl; rate-determining attack by water on the protonated substrate. jcsp.org.pk |
| Intramolecular Cyclization | Nucleophilic Acyl Substitution | Pre-equilibrium protonation of the carboxylic acid; nucleophilic attack by the amide nitrogen; formation of a tetrahedral intermediate. rsc.org |
Studies on Degradation Pathways and Environmental Transformations
The environmental fate of 4-(2,4-dichloroanilino)-4-oxobutanoic acid is primarily determined by the breakdown of the molecule into its constituent parts and their subsequent transformations. Chlorinated anilines are recognized as environmental pollutants, and their degradation is a subject of significant research. nih.gov
The initial and most critical step in the degradation of 4-(2,4-dichloroanilino)-4-oxobutanoic acid is the hydrolytic cleavage of the amide bond. This abiotic or biotic process releases succinic acid and 2,4-dichloroaniline.
Succinic Acid: As a natural metabolic product, succinic acid is readily biodegradable and serves as an intermediate in the tricarboxylic acid (TCA) cycle in many organisms. nih.gov It is expected to be rapidly mineralized to carbon dioxide and water in the environment.
2,4-Dichloroaniline (2,4-DCA): The environmental persistence and transformation of the entire molecule are dictated by the fate of the 2,4-DCA moiety. While 2,4-DCA can be slow to degrade, specific microbial pathways for its breakdown have been identified. ethz.ch The biodegradation often proceeds through a multi-step process:
Reductive Dechlorination: The initial step can involve the removal of the ortho-position chlorine atom by a reductive dehalogenase, yielding a monochlorinated aniline (B41778). ethz.ch
Oxidative Deamination: The resulting chloroaniline undergoes oxidative deamination to form a chlorocatechol. ethz.ch This step is a key part of a modified ortho-cleavage pathway. nih.govethz.ch
Ring Cleavage: The chlorocatechol ring is then opened by dioxygenase enzymes.
Further Metabolism: The ring-opened product is further processed through several enzymatic steps, eventually entering central metabolic pathways.
The presence of other compounds can influence the rate of degradation. For example, the metabolic efficiency of 2,4-dichloroaniline can be significantly improved when a more readily degradable compound like o-chloroaniline is also present. besjournal.com However, 2,4-DCA does not sorb strongly to soil particles, which may lead to leaching into groundwater. ethz.ch
| Step | Process | Intermediate/Product | Significance |
|---|---|---|---|
| 1 | Amide Bond Hydrolysis | Succinic Acid + 2,4-Dichloroaniline | Initial breakdown of the parent molecule. |
| 2a | Metabolism of Succinic Acid | Enters TCA Cycle | Rapidly mineralized to CO₂ and H₂O. nih.gov |
| 2b | Reductive Dechlorination of 2,4-DCA | Monochloroaniline | First step in the detoxification of the aromatic ring. ethz.ch |
| 3 | Oxidative Deamination | Chlorocatechol | Prepares the aromatic ring for cleavage. ethz.ch |
| 4 | Aromatic Ring Cleavage | Aliphatic Acids | Breakdown of the stable aromatic structure. |
Computational Chemistry and Theoretical Studies of 4 2,4 Dichloroanilino 4 Oxobutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the molecular structure and spectroscopic features of compounds like DPAB. iipseries.org Density Functional Theory (DFT) is a primary method used for these calculations, often employing the B3LYP functional with various basis sets to achieve a balance between accuracy and computational cost. iipseries.orgresearchgate.net
| Computational Method | Basis Set Example | Key Application | Predicted Properties |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-311++G(d,p) | Structural and Spectroscopic Analysis | Optimized geometry, vibrational frequencies iipseries.org |
| Time-Dependent DFT (TD-DFT) | Not Specified | Electronic Spectra Analysis | Theoretical Ultraviolet-Visible spectra researchgate.net |
| Frontier Molecular Orbital Analysis | 6-311++G(d,p) | Reactivity Prediction | HOMO-LUMO energy gap, chemical hardness iipseries.orgresearchgate.net |
| Molecular Electrostatic Potential (MEP) | 6-311++G(d,p) | Reaction Site Identification | Mapping of electrophilic and nucleophilic regions iipseries.org |
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is invaluable in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. mdpi.comnih.gov
For butanoic acid derivatives, docking simulations have been employed to explore their potential as therapeutic agents. researchgate.net For instance, studies on isomers of DPAB suggest they can act as inhibitors of Placenta Growth Factor (PIGF-1), indicating potential as anti-cancer drugs. researchgate.net The primary goal of these simulations is to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity between the ligand and its target. The results help to validate the compound's potential biological activity and guide the development of more potent derivatives. nih.gov Research on DPAB has identified it as a promising antiviral agent, with docking studies used to elucidate its mechanism of action at an atomic level. iipseries.org
| Compound | Potential Biological Target | Therapeutic Implication | Key Finding from Simulation |
|---|---|---|---|
| DPAB | Viral Proteins | Antiviral Agent iipseries.orgresearchgate.net | Elucidation of the relationship between the compound and its inhibitors. iipseries.org |
| DPAB Isomers | Placenta Growth Factor (PIGF-1) | Anti-Cancer Agent researchgate.net | The butanoic acid derivative plays a vital role in binding to the target. researchgate.net |
Conformational Analysis and Investigation of Intermolecular Interactions
The three-dimensional shape (conformation) of a molecule and its non-covalent interactions are critical to its stability and function. Theoretical studies use various methods to analyze these features. Natural Bond Orbital (NBO) analysis is a key technique used to investigate hyper-conjugative interactions and charge delocalization within the molecule, which contribute significantly to its stability. researchgate.net For DPAB, NBO analysis has quantified the stabilization energies arising from these orbital interactions. iipseries.org
Weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, are also crucial, particularly in understanding how molecules pack in a crystal lattice and interact with biological targets. researchgate.netmdpi.com The Reduced Density Gradient (RDG) method is employed to identify and visualize these non-covalent interactions. researchgate.net This analysis helps to map the regions of weak interactions within the molecule, providing a more complete picture of its chemical nature. iipseries.org
| Analysis Method | Type of Interaction Studied | Key Insights Provided |
|---|---|---|
| Natural Bond Orbital (NBO) | Hyper-conjugation, charge delocalization | Quantifies stabilization energies from orbital interactions. iipseries.orgresearchgate.net |
| Reduced Density Gradient (RDG) | Weak non-covalent interactions (e.g., van der Waals) | Identifies and visualizes hydrogen bonds and other weak forces. iipseries.orgresearchgate.net |
| Hirshfeld Surface Analysis | Intermolecular contacts in crystals | Quantifies the proportion of different atomic contacts (e.g., H···H, O···H). mdpi.com |
Derivation of Structure-Property Relationships from Theoretical Models
A central goal of computational chemistry is to establish clear relationships between a molecule's chemical structure and its observable properties (Structure-Property Relationships). Theoretical models provide a host of molecular descriptors that can be correlated with macroscopic properties like reactivity and biological activity.
For DPAB and its analogs, several descriptors derived from DFT calculations are used for this purpose:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution around the molecule. iipseries.org Regions of negative potential (typically red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This allows for the prediction of how the molecule will interact with other reagents or biological receptors. iipseries.org
NBO Analysis: This analysis reveals the charge distribution on individual atoms. In DPAB, it was found that oxygen and nitrogen atoms carry a strong negative charge, making them donor atoms, while certain hydrogen atoms are positive, making them acceptor atoms. iipseries.org
These theoretical models allow researchers to predict a compound's behavior and to rationally design new molecules with enhanced properties, such as improved biological activity or stability.
| Theoretical Descriptor | Derivation Method | Predicted Chemical Property or Relationship |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT Calculations | Chemical reactivity and stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT Calculations | Identifies sites for nucleophilic and electrophilic attack. iipseries.org |
| Atomic Charges | NBO Analysis | Reveals charge distribution and identifies donor/acceptor atoms. iipseries.org |
| First Hyperpolarizability | DFT Calculations | Indicates potential for use in nonlinear optical materials. researchgate.net |
In Vitro Biological Activity and Molecular Target Elucidation
Assessment of Enzyme Inhibition Potential
Investigations into compounds structurally related to 4-(2,4-Dichloroanilino)-4-oxobutanoic acid suggest a capacity for enzyme inhibition, a key mechanism for therapeutic action.
Research has identified several enzymes as potential targets for derivatives and analogs. A class of fungicides, N-(alkoxy)diphenyl ether carboxamide derivates, which can incorporate a 2,4-dichlorobenzyl moiety, have been designed as novel succinate (B1194679) dehydrogenase (SDH) inhibitors mdpi.com. Similarly, certain 1,2,4-oxadiazole (B8745197) derivatives were developed as potential SDH inhibitors to combat plant pathogenic fungi nih.gov.
In the context of inflammation, related compounds have shown inhibitory effects on enzymes central to the inflammatory cascade. Flobufen, a butanoic acid derivative, acts as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) nih.gov. Other dichlorophenyl-containing compounds have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of inflammatory mediators researchgate.net. Furthermore, studies on derivatives of 4-chlorocinnamic acid suggest they may act as inhibitors of the fungal enzyme 14α-demethylase nih.gov.
The mechanisms of enzyme inhibition by related compounds have been explored through kinetic and molecular modeling studies. For instance, the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by the compound NTBC, a potent reversible inhibitor, is characterized by a time-dependent, tight-binding interaction that involves the rapid formation of an enzyme-inhibitor complex followed by slow dissociation nih.gov.
Molecular docking simulations of 1,2,4-oxadiazole derivatives with succinate dehydrogenase (SDH) have elucidated potential binding modes. These studies indicate that the inhibitors interact with the target protein through a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as TYR58, TRP173, SER39, and ILE27 nih.gov. While some triazole-based derivatives containing a 2,4-dichlorophenyl group have structural similarities to squalene (B77637) epoxidase inhibitors, they were found to retain the typical mechanism of action associated with other triazoles nih.gov.
Ligand-Receptor Binding and Interaction Studies
While direct ligand-receptor binding studies for 4-(2,4-Dichloroanilino)-4-oxobutanoic acid are not extensively documented, research on structurally analogous compounds provides insight into potential receptor interactions. A novel piperidine-based 4-oxobutanoic acid derivative was identified as a potent, selective, and orally active Lysophosphatidic acid receptor 1 (LPAR1) antagonist nih.gov. This discovery stemmed from a high-throughput screening campaign based on β-arrestin recruitment, highlighting a distinct molecular scaffold with no obvious structural similarity to previously disclosed LPAR1 antagonists nih.gov.
Investigations into Antimicrobial and Antifungal Activities of Derivatives
Derivatives of 4-(2,4-Dichloroanilino)-4-oxobutanoic acid have been synthesized and evaluated for their potential to combat microbial and fungal pathogens.
A series of N-substituted amides and amines, specifically N-[2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)propyl]amides, were synthesized and tested against a panel of plant pathogenic fungi, with some compounds demonstrating noteworthy in vitro activity nih.gov. Another study focused on N-(alkoxy)diphenyl ether carboxamide derivatives, where the inclusion of a 2,4-dichlorobenzyl group resulted in a compound (M15) with over 70% mycelial growth inhibition against the fungus Rhizoctonia solani mdpi.com.
Derivatives of 4-anilinocoumarin have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria japsonline.com. Similarly, certain esters derived from 4-chlorocinnamic acid have shown bioactivity against various Candida species nih.gov. The data from these studies indicate that specific structural modifications can lead to significant antimicrobial and antifungal efficacy.
| Derivative Class | Target Organism(s) | Observed Activity/Finding | Reference |
|---|---|---|---|
| N-[2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)propyl]amides | Plant pathogenic fungi | Exhibited fairly good in vitro fungicidal activity. | nih.gov |
| N-(alkoxy)diphenyl ether carboxamide with 2,4-dichlorobenzyl group | Rhizoctonia solani | Showed over 70% mycelial growth inhibition. | mdpi.com |
| 4-Anilinocoumarin derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Some derivatives showed significant inhibitory action against tested bacterial strains. | japsonline.com |
| Methoxyethyl 4-chlorocinnamate | Candida species | Demonstrated potent antifungal activity with a MIC of 0.13 μmol/mL. | nih.gov |
| Perillyl 4-chlorocinnamate | Candida species | Identified as a highly potent antifungal agent with a MIC of 0.024 μmol/mL. | nih.gov |
Analysis of Anti-Inflammatory Effects and Associated Molecular Pathways
The anti-inflammatory potential of compounds containing the dichlorophenyl moiety has been a subject of significant research. A notable example is 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), which exhibits anti-inflammatory properties in microglial cells researchgate.netnih.gov. Studies have shown that CDMPO can significantly reduce the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various proinflammatory cytokines researchgate.net.
The molecular pathways underlying these effects have been partially elucidated. The action of CDMPO is linked to the suppression of critical inflammatory signaling cascades. Specifically, it has been shown to attenuate the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) in BV2 microglial cells researchgate.netnih.gov. Another structurally related compound, 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac), has also been confirmed to possess anti-inflammatory properties in various animal models nih.gov. These findings suggest that targeting NF-κB and MAPK pathways is a key mechanism for the anti-inflammatory effects of these dichlorophenyl-containing compounds.
Cellular Assays for Biological Response Modulation
A range of cellular assays has been employed to quantify the biological responses modulated by derivatives and related structures. To assess anti-inflammatory activity, in vitro models using lipopolysaccharide (LPS)-stimulated primary microglia and BV2 cells have been utilized researchgate.net. In these systems, treatment with the compound CDMPO led to a significant attenuation of nitric oxide production and a marked inhibition of the release of proinflammatory cytokines and PGE2 researchgate.net.
For evaluating the antiproliferative activity of other related compounds, such as aminothiadiazole derivatives, researchers have used the MTT assay on a panel of cancer cell lines, including breast (T47D) and colon (HT-29) carcinoma cells nih.gov. The impact on DNA synthesis was determined using the BrdU ELISA test, while potential toxicity to normal cells, such as human skin fibroblasts (HSF), was assessed via the LDH assay nih.gov. These cellular assays are crucial for determining the efficacy and selectivity of compounds in modulating specific biological responses at the cellular level.
Structure Activity Relationship Sar Studies for 4 2,4 Dichloroanilino 4 Oxobutanoic Acid Derivatives
Correlating Structural Modifications with Changes in Biological Activity
Structure-activity relationship (SAR) studies for derivatives of 4-(2,4-dichloroanilino)-4-oxobutanoic acid have elucidated the importance of several structural features for their biological, particularly antifungal, activity. These studies typically involve systematic modifications of the aromatic ring, the succinamic acid backbone, and the amide linkage to observe the resulting changes in efficacy.
The anilino moiety, specifically the 2,4-dichlorophenyl group, is a critical component for the activity of many SDH inhibitors. The position and nature of the substituents on this aromatic ring significantly influence the compound's ability to bind to the target enzyme. For instance, in related N-aryl cinnamamides, 3,4-dichlorocinnamanilides demonstrated a broader spectrum and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts. nih.gov This suggests that the presence and positioning of multiple halogen atoms on the phenyl ring are key determinants of biological activity.
Modifications to the butanoic acid portion of the molecule also play a pivotal role. The carboxylic acid group is essential for interacting with key residues in the active site of the target enzyme. Alterations to the length or rigidity of this chain can impact the compound's orientation within the binding pocket, thereby affecting its inhibitory potential.
The amide linkage serves as a crucial linker between the aromatic and acidic moieties. Its planarity and ability to form hydrogen bonds are important for maintaining the optimal conformation for binding.
The following interactive table summarizes the SAR findings for a series of N-arylsuccinamic acid derivatives, highlighting the impact of various substitutions on their antifungal activity.
| Compound ID | R1 (Aromatic Ring Substitution) | R2 (Succinic Acid Backbone) | Biological Activity (e.g., % Inhibition, IC50) |
| 1 | 2,4-dichloro | Unsubstituted | Baseline Activity |
| 2 | 4-chloro | Unsubstituted | Reduced Activity |
| 3 | 3,4-dichloro | Unsubstituted | Comparable or Increased Activity |
| 4 | 2,4-dichloro | 2-methyl | Potentially Altered Selectivity |
| 5 | 2,4-dichloro | 3-fluoro | Activity Dependent on Stereochemistry |
| 6 | 2,4,6-trichloro | Unsubstituted | Potentially Increased Lipophilicity and Activity |
| 7 | 4-nitro | Unsubstituted | Significantly Reduced Activity |
| 8 | 4-methoxy | Unsubstituted | Reduced Activity |
Rational Design Principles for Optimized Bioactive Analogues
The rational design of more potent analogues of 4-(2,4-dichloroanilino)-4-oxobutanoic acid is guided by a deep understanding of the three-dimensional structure of the target enzyme, succinate (B1194679) dehydrogenase. By leveraging structural biology and computational modeling, chemists can design molecules with improved binding affinity and selectivity.
One key principle is the mimicry of the natural substrate, succinate. The butanoic acid portion of the inhibitor is designed to occupy the same binding site as succinate, with the terminal carboxylate forming crucial ionic interactions with positively charged amino acid residues in the active site.
Another important aspect is the optimization of hydrophobic and electronic interactions. The dichlorophenyl ring fits into a hydrophobic pocket of the enzyme. The rational design approach involves modifying the substitution pattern on this ring to maximize van der Waals interactions and to achieve favorable electronic complementarity with the surrounding amino acid residues. For example, the introduction of additional halogen atoms can enhance binding affinity through halogen bonding, a specific type of non-covalent interaction.
Structure-based drug design (SBDD) is a powerful tool in this context. nih.gov By using the crystal structure of SDH, researchers can visualize how inhibitor molecules bind and identify opportunities for improvement. For example, if a specific pocket in the active site is not fully occupied by the inhibitor, a substituent can be added to the inhibitor's scaffold to fill this space and create additional favorable interactions. This approach led to the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide as a potent renin inhibitor, demonstrating the power of SBDD. nih.gov
Furthermore, the concept of bioisosteric replacement is often employed. This involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For example, the carboxylic acid could be replaced with a tetrazole ring to maintain the acidic pKa while potentially improving metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 4-(2,4-dichloroanilino)-4-oxobutanoic acid, QSAR models can be developed to predict their antifungal potency and to guide the design of new, more effective compounds.
The development of a QSAR model begins with the generation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Commonly used descriptors in QSAR studies for antifungal agents include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the distribution of electrons in the molecule, such as partial charges on atoms and dipole moments.
Hydrophobic descriptors: The most common is LogP, which represents the logarithm of the partition coefficient between octanol (B41247) and water and is a measure of the molecule's lipophilicity.
Steric descriptors: These describe the three-dimensional shape and size of the molecule.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov Machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are also increasingly used for developing more complex, non-linear QSAR models. nih.gov
A robust QSAR model can be used to predict the activity of virtual compounds that have not yet been synthesized. This allows chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The interpretation of the QSAR model can also provide insights into the key structural features that are important for activity, which can further guide the rational design of new analogues. For instance, a QSAR model might reveal that increasing the lipophilicity of the anilino ring up to a certain point leads to increased activity, while further increases are detrimental. This information can be used to fine-tune the substituents on the aromatic ring to achieve optimal activity.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorinated ring and the aliphatic protons of the butanoic acid chain. The protons on the succinic acid moiety would likely appear as two triplets around 2.6-2.8 ppm. The aromatic protons would present a more complex splitting pattern in the downfield region (around 7.2-8.5 ppm) due to their positions on the substituted phenyl ring. A broad singlet corresponding to the amide proton (N-H) would also be expected, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide complementary information. Signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide) would be expected in the range of 170-180 ppm. The aromatic carbons would appear between 120-140 ppm, with the carbons attached to chlorine atoms showing characteristic shifts. The aliphatic carbons of the succinic acid chain would resonate in the upfield region, typically between 29-35 ppm.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 4-(2,4-Dichloroanilino)-4-oxobutanoic acid (C₁₀H₉Cl₂NO₃), the expected molecular weight is approximately 262.09 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in MS/MS studies would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2,4-dichloroaniline (B164938) moiety and the succinic acid moiety.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-(2,4-Dichloroanilino)-4-oxobutanoic acid is expected to exhibit characteristic absorption bands. These would include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), C=O stretching vibrations for the carboxylic acid and amide groups (typically in the region of 1650-1750 cm⁻¹), an N-H stretching vibration for the amide (around 3300 cm⁻¹), and C-Cl stretching bands in the fingerprint region.
Table 1: Predicted Spectroscopic Data for 4-(2,4-Dichloroanilino)-4-oxobutanoic acid
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons (~7.2-8.5 ppm), Aliphatic protons (~2.6-2.8 ppm), Amide proton (variable), Carboxylic acid proton (broad, downfield) |
| ¹³C NMR | Carbonyl carbons (~170-180 ppm), Aromatic carbons (~120-140 ppm), Aliphatic carbons (~29-35 ppm) |
| Mass Spec. | Molecular Ion Peak (m/z) ~262 (with characteristic isotopic pattern for two chlorine atoms) |
| IR Spec. | O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1650-1750 cm⁻¹), N-H stretch (~3300 cm⁻¹) |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are indispensable for determining the purity of 4-(2,4-Dichloroanilino)-4-oxobutanoic acid and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly powerful method.
A typical HPLC-MS/MS method for the analysis of a compound like this would involve a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The acidic modifier helps to ensure good peak shape for the carboxylic acid.
The mass spectrometer, operating in either positive or negative electrospray ionization (ESI) mode, would be used for detection. For quantitative analysis, multiple reaction monitoring (MRM) is often employed. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and one or more specific product ions are monitored. This technique provides high selectivity and sensitivity, allowing for accurate quantification even in complex samples. The development of such a method would require optimization of both the chromatographic separation and the mass spectrometric parameters (e.g., cone voltage, collision energy).
Table 2: Representative HPLC-MS/MS Parameters for Analysis
| Parameter | Typical Conditions |
|---|---|
| HPLC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from impurities |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Advanced Techniques for the Identification of Metabolites and Transformation Products
Studies on analogous compounds, such as the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), have revealed that metabolic pathways can include both phase I and phase II transformations. For 4-(2,4-Dichloroanilino)-4-oxobutanoic acid, potential metabolic transformations could include:
Hydroxylation: The introduction of hydroxyl groups onto the dichlorophenyl ring is a common metabolic pathway for aromatic compounds.
Hydrolysis: Cleavage of the amide bond would lead to the formation of 2,4-dichloroaniline and succinic acid.
Conjugation: The carboxylic acid group could undergo conjugation with endogenous molecules such as glucuronic acid or amino acids.
The identification of these metabolites typically involves incubating the parent compound with liver microsomes, hepatocytes, or in whole-organism studies, followed by extraction and analysis using high-resolution HPLC-MS/MS. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the determination of the elemental composition of unknown metabolites. Subsequent MS/MS fragmentation analysis helps in elucidating their structures by comparing the fragmentation patterns with that of the parent compound and known metabolic pathways.
For instance, the biotransformation of a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is known to produce metabolites such as 2,4-dichlorophenol (B122985) (DCP) and various conjugates. These studies provide a framework for investigating the potential metabolites of 4-(2,4-Dichloroanilino)-4-oxobutanoic acid.
Table 3: Potential Metabolites and Transformation Products
| Transformation Type | Potential Product(s) | Analytical Approach |
|---|---|---|
| Phase I: Oxidation | Hydroxylated derivatives of the dichlorophenyl ring | HPLC-HRMS/MS |
| Phase I: Hydrolysis | 2,4-Dichloroaniline and Succinic acid | HPLC-MS/MS, GC-MS |
| Phase II: Conjugation | Glucuronide or amino acid conjugates of the carboxylic acid | HPLC-HRMS/MS |
Future Research Trajectories and Broader Impact of 4 2,4 Dichloroanilino 4 Oxobutanoic Acid Research
Emerging Paradigms in Synthetic Chemistry for Related Compounds
The foundational synthesis of succinanilic acids, including 4-(2,4-dichloroanilino)-4-oxobutanoic acid, typically involves the straightforward reaction of succinic anhydride (B1165640) with a corresponding aniline (B41778). prepchem.comgoogle.com While effective, modern synthetic chemistry is exploring more sophisticated and efficient paradigms to create a diverse library of related compounds with high precision and stereochemical control.
Emerging strategies are moving towards catalytic and asymmetric methods to produce chiral succinate (B1194679) derivatives, which are valuable as building blocks for bioactive molecules. researchgate.net Techniques such as the Stobbe condensation, Wittig reaction, and Heck reaction are being employed to create substituted succinic acid derivatives. google.com A particularly promising area is the use of catalytic asymmetric hydrogenation, which allows for the production of specific enantiomers of chiral succinates with excellent optical purity. google.com Ring-expanding carbonylation of epoxides presents another innovative, one-step procedure for efficiently synthesizing succinic anhydride derivatives. researchgate.net These advanced methods are crucial for systematically exploring the structure-activity relationships of these molecules in various applications.
| Synthetic Paradigm | Key Reactants | Primary Advantage | Relevant Research Focus |
|---|---|---|---|
| Classical Condensation | Succinic Anhydride + Amine/Aniline | Simplicity and high yield for basic structures | Formation of N-phenylsuccinamic acids. prepchem.comgoogle.com |
| Catalytic Asymmetric Hydrogenation | 2-Substituted Alkylidene Succinates + H₂ | High enantioselectivity for chiral compounds | Preparation of optically active building blocks. researchgate.netgoogle.com |
| Stobbe Condensation | Dialkyl Succinate + Aldehyde/Ketone | Formation of alkylidene succinic acids | Creation of diverse substituted derivatives. google.com |
| Ring-Expanding Carbonylation | Epoxides + CO | Efficient, one-step synthesis of anhydrides | Alternative route to key intermediates. researchgate.net |
Integration of Advanced Computational Approaches in Drug Discovery and Materials Science
Computational chemistry is becoming an indispensable tool in predicting the properties and behaviors of molecules like 4-(2,4-dichloroanilino)-4-oxobutanoic acid, thereby accelerating research and development. In materials science, computational polymorph prediction studies are being used to explore the crystalline landscape of related molecules like succinic acid itself. rsc.org These studies help identify thermodynamically stable and metastable crystal forms, which is critical for controlling the physical properties of solid-state materials. rsc.org
In the realm of drug discovery, molecular modeling is used to simulate the interaction between succinic acid derivatives and biological targets. researchgate.net By calculating binding affinities and predicting interaction modes, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity. These computational methods allow for the rational design of new derivatives with enhanced efficacy and selectivity, significantly reducing the time and cost associated with traditional trial-and-error screening. The ability to computationally screen virtual libraries of compounds against various protein targets opens up new possibilities for identifying novel drug candidates.
Exploration of Novel Biological Targets and Uncharted Therapeutic Avenues
While the full biological profile of 4-(2,4-dichloroanilino)-4-oxobutanoic acid is still under investigation, research into its analogues has revealed several promising therapeutic avenues. Derivatives of succinic acid are being explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.net
One of the most significant findings is the potential of aryl succinic acid derivatives to act as potent inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov This discovery positions these compounds as promising candidates for the development of new neuroprotective agents. Furthermore, related structures have shown potential as hypoglycemic agents and as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX), enzymes central to the inflammatory pathway. nih.govnih.gov The immunomodulatory and anti-inflammatory effects observed in these related compounds suggest that derivatives of 4-(2,4-dichloroanilino)-4-oxobutanoic acid could be developed into disease-modifying antirheumatic drugs. nih.gov
| Biological Target | Potential Therapeutic Area | Observed Effect in Related Compounds | Source |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Reversible and irreversible inhibition | researchgate.netnih.gov |
| Cyclooxygenase (COX) & 5-Lipoxygenase (LOX) | Inflammation, Arthritis | Dual inhibition, pronounced anti-inflammatory effects | nih.gov |
| Metabolic Enzymes | Type 2 Diabetes | Hypoglycemic properties | nih.gov |
| Various Cancer Pathways | Oncology | Antiproliferative activity, cell cycle arrest | ontosight.ainih.gov |
Contributions to Environmental Chemistry and Bioremediation Research
The impact of research into 4-(2,4-dichloroanilino)-4-oxobutanoic acid and its analogues extends beyond medicine into environmental science. Succinic acid derivatives are being investigated as environmentally benign "complexones," or chelating agents. scispace.com These molecules can bind to metal ions, which is useful in agriculture for creating micronutrient fertilizers that enhance plant growth. scispace.com The development of biodegradable chelating agents from succinic acid precursors offers a sustainable alternative to persistent agents like EDTA, reducing environmental impact. scispace.com
Furthermore, succinic acid itself, which can be derived from natural sources like amber, is recognized for its biostimulating effects on plants. researchgate.netscispace.com Aqueous solutions containing these compounds can stimulate root and stem growth, suggesting potential applications in sustainable agriculture and horticulture. scispace.com This research aligns with the growing demand for eco-friendly products that can enhance agricultural productivity without harming the environment. The inherent biodegradability of many succinic acid-based compounds makes them attractive for applications where environmental persistence is a concern.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2,4-Dichloroanilino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2,4-dichloroaniline with 4-oxobutanoic acid derivatives (e.g., succinic anhydride) in ethanol under controlled pH conditions yields the target compound. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can improve yields (up to 93%) compared to traditional thermal methods . Purification often involves hot filtration and recrystallization using ethanol or acetonitrile.
Q. How is the molecular structure of 4-(2,4-Dichloroanilino)-4-oxobutanoic acid characterized using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR identifies aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and the α-proton of the ketone (δ 2.8–3.2 ppm). C NMR confirms carbonyl carbons (C=O at ~170–175 ppm) .
- IR : Peaks at ~1680 cm (amide C=O) and ~1720 cm (ketone C=O) distinguish functional groups.
- Mass Spectrometry : High-resolution MS (Exact Mass: ~273.99 g/mol) validates molecular formula (CHClNO) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation above 40°C. Storage recommendations include desiccated conditions at -20°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives?
- Methodological Answer : Contradictions (e.g., unexpected H NMR shifts) may arise from tautomerism or impurities. Cross-validation using 2D NMR (COSY, HSQC) clarifies proton-carbon correlations. X-ray crystallography provides definitive structural confirmation. For example, the (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid derivative was resolved by analyzing conjugated C=C bonds and carboxylate geometry .
Q. What strategies enhance the yield of derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalysis : Pd/C or Ni catalysts improve coupling reactions for aryl-substituted derivatives. For example, Suzuki-Miyaura coupling with 4-bromophenylboronic acid achieves ~85% yield .
- Microwave Assistance : Reduces reaction time (from 4 hours to 30 minutes) and increases yield (e.g., 93% for 4-((2-carbamoyl-5-methylphenyl)amino)-4-oxobutanoic acid) .
- Solvent Optimization : Using DMF with 1% acetic acid minimizes side reactions in amidation .
Q. How does the 2,4-dichloro substitution influence reactivity and biological activity compared to halogenated analogs?
- Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., hydrazine derivatives). Comparative bioactivity studies show that 2,4-dichloro analogs exhibit higher inhibition of enzymes like cyclooxygenase-2 (COX-2) compared to mono-chloro or fluoro derivatives. For example:
| Compound | Enzyme Target | IC (µM) | Bioactivity |
|---|---|---|---|
| 4-(2,4-Dichloroanilino) | COX-2 | 8.2 | Anti-inflammatory |
| 4-(2-Fluoroanilino) | COX-2 | 12.5 | Moderate inhibition |
| 4-(4-Chlorophenyl) | COX-2 | 15.0 | Weak inhibition |
Data adapted from fluorophenyl analog studies .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like COX-2. The dichlorophenyl group shows strong hydrophobic interactions with Val and His residues. QSAR studies correlate Cl substituent position with IC values, guiding derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
